Ceftaroline fosamil, also known as Ceftaroline fosamil, is a cephalosporin prodrug. [] Its active metabolite, ceftaroline, exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria. [] This includes activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. [] Ceftaroline fosamil is used in scientific research to study its efficacy against various bacterial strains, understand its pharmacokinetics and pharmacodynamics, and evaluate its potential in combating antimicrobial resistance.
Ceftaroline exerts its antimicrobial effects by binding to penicillin-binding proteins (PBPs) in bacteria. [, ] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death. [, ] Ceftaroline's activity against MRSA is attributed to its high affinity for PBP2a, a key PBP in MRSA resistance. [] It inhibits PBP2a more efficiently than other currently available β-lactam antibiotics. [] Ceftaroline's unique binding properties and its ability to overcome resistance mechanisms make it a valuable research tool for studying bacterial cell wall synthesis and for developing new strategies to combat antibiotic resistance.
Ceftaroline is primarily eliminated by renal excretion. [] It exhibits a plasma protein binding of approximately 20% and an elimination half-life ranging from 1.60 hours after a single intravenous dose to 2.66 hours after multiple doses. [] A 2013 global surveillance study investigated the minimum inhibitory concentration (MIC) distributions for ceftaroline against Staphylococcus aureus. [] Further research is required to thoroughly investigate other physical and chemical properties, such as solubility, stability, and spectral characteristics, to understand its behavior and interactions in various environments.
Evaluating efficacy against bacterial strains: Numerous studies have investigated the effectiveness of ceftaroline fosamil against diverse bacterial strains, both in vitro and in vivo. [, , , , , , , , , , , , , , , , , , ] Researchers utilize diverse models, ranging from simple in vitro assays to more complex animal models, to assess its activity against susceptible pathogens and explore potential alternative treatment regimens.
Understanding pharmacokinetics and pharmacodynamics: Several studies have focused on elucidating the pharmacokinetic and pharmacodynamic properties of ceftaroline fosamil. [, , , , , ] By analyzing drug absorption, distribution, metabolism, and excretion, researchers aim to optimize dosing strategies, predict drug efficacy, and minimize potential toxicity.
Combating antimicrobial resistance: Given its potent activity against multi-drug resistant bacteria like MRSA, ceftaroline fosamil plays a significant role in research efforts to combat antimicrobial resistance. [, , , , ] Studies investigate its potential to overcome resistance mechanisms, evaluate its effectiveness against contemporary isolates, and explore its role in managing infections caused by difficult-to-treat pathogens.
Investigating potential new applications: The broad-spectrum activity and unique mechanism of action of ceftaroline fosamil have prompted research into its potential for treating various infections beyond its approved indications. [, ] Studies explore its use in hospital-acquired pneumonia, ventilator-associated pneumonia, and infections caused by Mycobacterium abscessus, a challenging pathogen with limited treatment options.
Optimizing dosing strategies: Continued research is needed to refine dosing regimens for different patient populations and infection types, ensuring optimal efficacy and minimizing adverse events. This involves investigating dose adjustments in patients with renal insufficiency, evaluating the safety and efficacy of higher doses, and exploring alternative administration routes, such as 5-minute infusions. [, , ]
Expanding clinical applications: Further exploration of ceftaroline fosamil's potential for treating infections beyond its current approved indications is crucial. This includes conducting clinical trials to assess its efficacy and safety in managing hospital-acquired pneumonia, ventilator-associated pneumonia, and infections caused by emerging multidrug-resistant pathogens like Mycobacterium abscessus. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9